Spacer Length Optimization: PEG2 Balances Solubility and Minimal Molecular Weight Addition vs. PEG4 and PEG12
The PEG2 spacer in (+)-Biotin-PEG2-Hydrazide adds a molecular weight contribution of approximately 88 Da from the ethylene oxide units, compared to approximately 176 Da for PEG4 variants and approximately 528 Da for PEG12 variants . This minimized mass addition is critical when labeling small molecules or peptides where the linker can alter physicochemical properties or biological activity . In a study of nanoparticle capture and release using hydrazone-containing biotin-PEG linkers, altering PEG spacer length was shown to directly influence the extent of hydrazone exchange and nanoparticle release efficiency, with different linker architectures producing distinct release profiles under identical conditions [1].
| Evidence Dimension | Molecular weight contribution of PEG spacer to linker |
|---|---|
| Target Compound Data | PEG2 spacer: ~88 Da (total MW 417.5 g/mol) |
| Comparator Or Baseline | Biotin-PEG4-Hydrazide: ~176 Da (total MW 505.6 g/mol); Biotin-PEG12-Hydrazide: ~528 Da (total MW 858.1 g/mol) |
| Quantified Difference | PEG2 adds 50% less mass than PEG4 and 83% less than PEG12 |
| Conditions | Calculated from molecular formulas C17H31N5O5S (PEG2), C21H39N5O7S (PEG4), C37H71N5O15S (PEG12) |
Why This Matters
The minimized mass addition of the PEG2 spacer reduces the risk of altering target molecule properties while still providing sufficient hydrophilicity to enable aqueous conjugation, a critical factor in selecting the appropriate linker for small-molecule or peptide labeling applications.
- [1] Moran, I. W., et al. (2020). Capture and Release of Protein-Nanoparticle Conjugates by Reversible Covalent Molecular Linkers. Bioconjugate Chemistry, 31(9), 2191-2200. View Source
